1-[(2E)-2-butenoyl]-2-methylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2E)-2-butenoyl]-2-methylaziridine, commonly known as 2-Butenal Aziridine, is a heterocyclic organic compound. It is a versatile intermediate compound that is widely used in the synthesis of various organic compounds. The compound is a pale yellow liquid that has a pungent odor.
Wissenschaftliche Forschungsanwendungen
2-Butenal Aziridine has been extensively used in scientific research for various applications. It is commonly used as a building block in the synthesis of various organic compounds, such as amino acids, peptides, and heterocyclic compounds. The compound has also been used as a reagent in the synthesis of various natural products, such as alkaloids and steroids.
Wirkmechanismus
The mechanism of action of 2-Butenal Aziridine is not well understood. However, it is believed that the compound acts as an electrophile, which can react with nucleophiles such as amines and thiols. The compound can also undergo ring-opening reactions to form various intermediates, which can further react with other compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Butenal Aziridine are not well studied. However, the compound has been shown to exhibit cytotoxicity towards various cancer cell lines. This suggests that the compound may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Butenal Aziridine is its versatility as an intermediate compound. It can be used in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, the compound is highly reactive and can be hazardous to handle. This makes it important to take appropriate safety precautions when working with the compound.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Butenal Aziridine. One direction is to further investigate the compound's mechanism of action and its potential as an anticancer agent. Another direction is to explore the compound's potential as a reagent in the synthesis of various natural products. Additionally, the development of new synthetic methods for the compound could lead to the discovery of new organic compounds with useful properties.
Conclusion:
In conclusion, 1-[(2E)-2-butenoyl]-2-methylaziridine is a versatile intermediate compound that has many potential applications in scientific research. It is commonly used in the synthesis of various organic compounds and has potential as an anticancer agent. However, the compound is highly reactive and requires appropriate safety precautions when handling. Further research is needed to fully understand the compound's mechanism of action and its potential applications.
Synthesemethoden
The synthesis of 2-Butenal Aziridine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-butenal with a primary amine, such as methylamine, in the presence of a catalyst. Another method involves the reaction of 2-butenal with an azide compound, followed by the reduction of the resulting azido compound using hydrogen gas in the presence of a catalyst.
Eigenschaften
CAS-Nummer |
157287-03-1 |
---|---|
Produktname |
1-[(2E)-2-butenoyl]-2-methylaziridine |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(E)-1-(2-methylaziridin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-3-4-7(9)8-5-6(8)2/h3-4,6H,5H2,1-2H3/b4-3+ |
InChI-Schlüssel |
IKDBYKCWETWAAY-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/C(=O)N1CC1C |
SMILES |
CC=CC(=O)N1CC1C |
Kanonische SMILES |
CC=CC(=O)N1CC1C |
Synonyme |
Aziridine, 2-methyl-1-(1-oxo-2-butenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.